molecular formula C6H9Cl2O3P B14590696 Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate CAS No. 61211-63-0

Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate

Cat. No.: B14590696
CAS No.: 61211-63-0
M. Wt: 231.01 g/mol
InChI Key: AGQUEKRWDXWPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate is a chemical compound with a unique structure that includes both ester and phosphanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate typically involves the reaction of ethyl acetoacetate with dichlorophosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of an enolate ion from ethyl acetoacetate, which then reacts with dichlorophosphane to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphines, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate involves its reactivity with various nucleophiles and electrophiles. The phosphanyl group can act as a leaving group in substitution reactions, while the ester group can participate in hydrolysis and other reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

61211-63-0

Molecular Formula

C6H9Cl2O3P

Molecular Weight

231.01 g/mol

IUPAC Name

ethyl 3-dichlorophosphanyloxybut-2-enoate

InChI

InChI=1S/C6H9Cl2O3P/c1-3-10-6(9)4-5(2)11-12(7)8/h4H,3H2,1-2H3

InChI Key

AGQUEKRWDXWPDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)OP(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.